molecular formula C15H22N2O2S B2865560 (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2310124-27-5

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2865560
M. Wt: 294.41
InChI Key: DYNOBCLLFLXEJQ-UHFFFAOYSA-N
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Description

“(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound. It’s a part of a class of compounds that contain a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H and 13C NMR and mass spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula and molecular weight of a similar compound, 2-methyl-1-piperidin-4-yl-propan-1-ol, have been reported .

Scientific Research Applications

Discovery and Synthesis of Selective Estrogen Receptor Modulators

The compound has been researched for its potential in the discovery and synthesis of selective estrogen receptor modulators (SERMs). A study highlighted the synthesis of a related compound, demonstrating its efficacy as a SERM, with potent estrogen antagonist properties in breast and uterine tissues while possessing estrogen agonist-like actions on bone tissues and serum lipids. This research underlines the compound's relevance in the development of therapies for conditions like osteoporosis and breast cancer without the adverse effects associated with traditional estrogen therapy (Palkowitz et al., 1997).

Antagonists of G Protein-Coupled Receptors

Another application involves the synthesis and evaluation of small molecule antagonists for G protein-coupled receptors, particularly NPBWR1 (GPR7). Research in this domain showcases the compound's utility in neurobiology and the development of novel treatments for neurological disorders. The study detailed the identification of potent compounds through the modification of structural components, revealing insights into receptor-ligand interactions and the therapeutic potential of such antagonists (Romero et al., 2012).

Palladium-Catalyzed Arylation

In the field of organic synthesis, the compound has been utilized in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating its significance in constructing arylated piperidine scaffolds. This method provides an efficient route to 3-arylpiperidines, a core structure in many bioactive molecules, highlighting the compound's importance in the synthesis of pharmaceuticals and organic materials (Millet & Baudoin, 2015).

Synthesis of Antimicrobial Agents

Research has also focused on the synthesis of antimicrobial agents, where derivatives of the compound have been explored for their antimicrobial activities. A study synthesized new molecular entities of N-substituted pipradol derivatives, demonstrating significant microbial activities. This illustrates the compound's role in developing new antimicrobials to combat resistant bacterial and fungal infections (Ramudu et al., 2017).

Material Science and Molecular Docking

The compound has applications in material science, where its derivatives have been synthesized and characterized for thermal, optical, and structural properties. Studies include the synthesis and characterization of novel pyridine derivatives, providing insights into the compound's utility in developing materials with specific optical and thermal characteristics. Additionally, molecular docking studies have been conducted to explore the antiviral activities and pharmacokinetic behavior of synthesized compounds, further showcasing the compound's versatility in scientific research (FathimaShahana & Yardily, 2020).

Safety And Hazards

The safety and hazards of similar compounds have been discussed. For instance, Sigma-Aldrich sells a similar product “as-is” and makes no representation or warranty whatsoever with respect to the product .

Future Directions

The future directions for the study of similar compounds include the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-19-13-6-9-17(11-13)12-4-7-16(8-5-12)15(18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNOBCLLFLXEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine

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